
3-Ethyl-2-imine Meloxicam-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analogue of 3-Ethyl-2-imine Meloxicam, which is an impurity of Meloxicam. It is primarily used in proteomics research and other scientific studies. The molecular formula of this compound is C16H12D5N3O4S2, and it has a molecular weight of 384.48 .
Métodos De Preparación
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethyl-2-imine Meloxicam-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: It is used in the development of diagnostic assays and imaging techniques
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .
Comparación Con Compuestos Similares
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated nature, which makes it useful for specific research applications. Similar compounds include:
3-Ethyl-2-imine Meloxicam: The non-deuterated analogue, which is an impurity of Meloxicam.
Meloxicam: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Other Deuterated Analogues: Compounds with similar structures but different isotopic labeling, used for various research purposes
These compounds share similar chemical structures and properties but differ in their specific applications and isotopic compositions.
Propiedades
Fórmula molecular |
C16H17N3O4S2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
Clave InChI |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
SMILES canónico |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


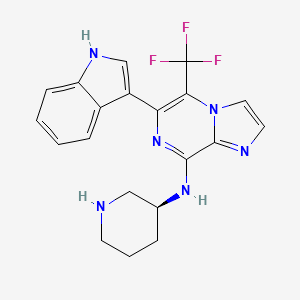
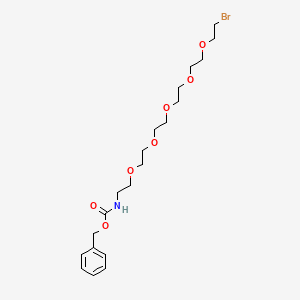

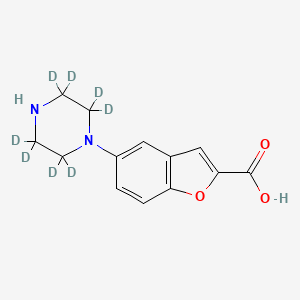
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
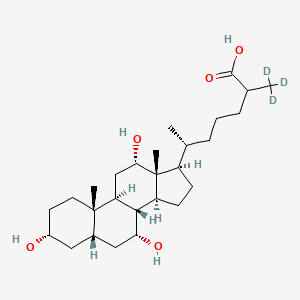
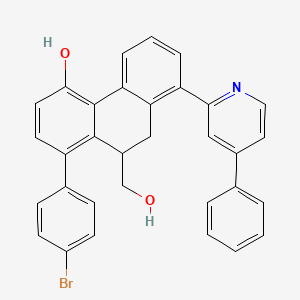
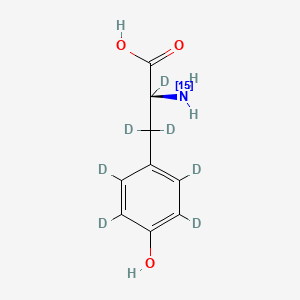
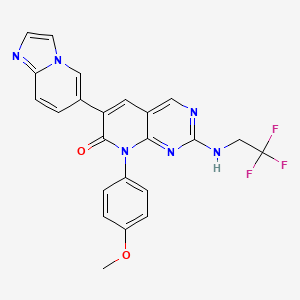
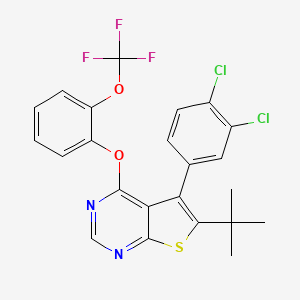
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
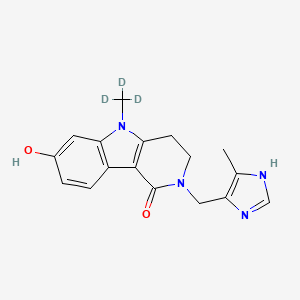
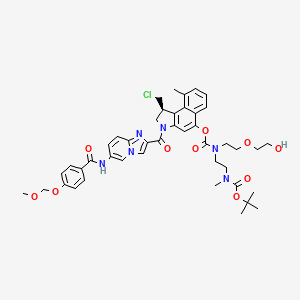
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
